molecular formula C7H7BrClF3N2 B7948431 (S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride

(S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B7948431
M. Wt: 291.49 g/mol
InChI Key: DPCXDTPQAHXMGA-RGMNGODLSA-N
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Description

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.

    Trifluoroethylation: The 6-bromopyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group.

    Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: The (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The trifluoroethylamine group can be reduced under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bromopyridine moiety can form specific interactions with active sites of enzymes, making it useful in enzyme inhibition studies.

Medicine

In medicinal chemistry, (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential as a pharmacophore. Its trifluoroethylamine group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of novel pesticides and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the trifluoroethylamine group can modulate the compound’s overall binding affinity and selectivity. This dual interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-2-yl)ethanol: This compound features a hydroxyl group instead of a trifluoroethylamine group.

    2-(6-Bromopyridin-2-yl)acetonitrile: This compound has a cyano group in place of the trifluoroethylamine group.

    (6-Bromopyridin-2-yl)methanol: This compound contains a methanol group instead of a trifluoroethylamine group.

Uniqueness

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

(1S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCXDTPQAHXMGA-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Br)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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